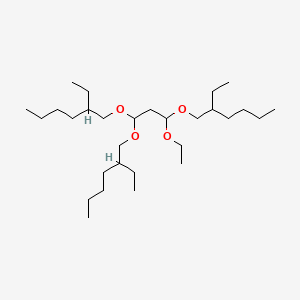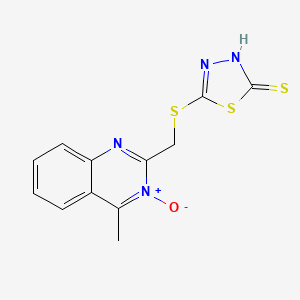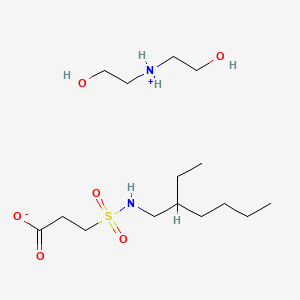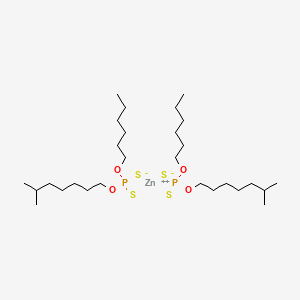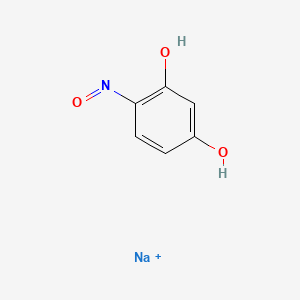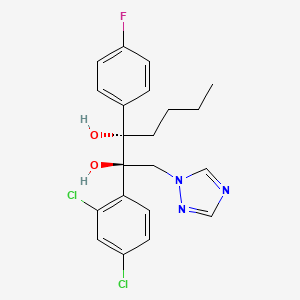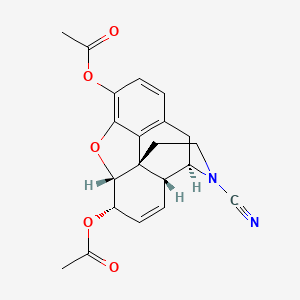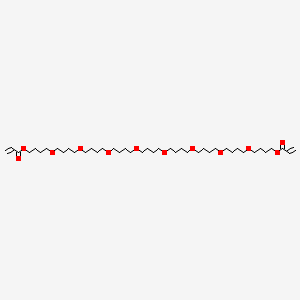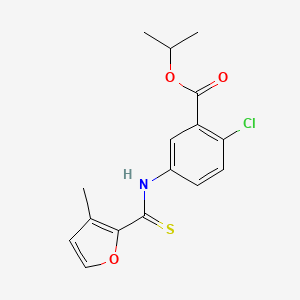
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the pyrrolo(3,4-c)pyrrole core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo(3,4-c)pyrrole-1,4-dione derivatives, while substitution reactions can produce a wide range of functionalized pyrroles .
Aplicaciones Científicas De Investigación
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolo(3,4-c)pyrrole derivatives with different substituents on the pyrrole ring. Examples include:
- Pyrrolo(3,4-c)pyrrole-1,4-dione derivatives with alkyl or aryl substituents .
- Pyrrolo(3,4-c)pyrrole-1,4-dione derivatives with electron-withdrawing or electron-donating groups .
Uniqueness
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
88949-37-5 |
|---|---|
Fórmula molecular |
C18H11ClN2O2 |
Peso molecular |
322.7 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-3-hydroxy-1-phenyl-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H11ClN2O2/c19-12-8-6-11(7-9-12)16-14-13(17(22)21-16)15(20-18(14)23)10-4-2-1-3-5-10/h1-9,20,23H |
Clave InChI |
XSLWOAFWQUGVDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



